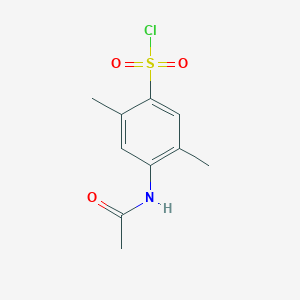

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 13632-08-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets and its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an acetamido group and a sulfonyl chloride moiety attached to a dimethyl-substituted benzene ring. This configuration is significant for its reactivity and biological properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it may act as an aldose reductase inhibitor, which is relevant in the context of diabetic complications .

- Receptor Interaction : It may also interact with various receptors, modulating their activity and leading to downstream biological effects.

In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have demonstrated its effectiveness against certain bacterial strains by disrupting cell wall synthesis and inhibiting growth .

| Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| C. albicans | 18 | 64 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's potential as a precursor for novel antimicrobial agents. The researchers found that derivatives of sulfonamides showed improved activity against multidrug-resistant strains .

- Diabetes Research : Another significant area of research involves the compound's role as an aldose reductase inhibitor. This action is crucial in managing diabetic complications, as it prevents the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress on cells .

Toxicological Profile

While the biological activities are promising, the safety profile of this compound is critical for therapeutic applications. Preliminary toxicological assessments indicate that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to establish its safety margin.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

One of the primary applications of 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is as an inhibitor of the enzyme aldose reductase . This enzyme catalyzes the conversion of glucose to sorbitol, which can accumulate in cells and lead to complications in diabetic patients. The inhibition of aldose reductase is crucial for preventing peripheral complications associated with diabetes, such as neuropathy and retinopathy .

Case Study:

In a study involving diabetic rats treated with this compound, researchers observed a significant reduction in sorbitol levels in ocular tissues compared to untreated controls. This suggests that the compound effectively inhibits aldose reductase activity in vivo, thereby mitigating hyperglycemia-induced damage .

Synthesis of Sulfonamide Derivatives

The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives , which are important in the development of antibacterial agents. The sulfonyl chloride functional group allows for further reactions that can yield diverse pharmaceutical compounds .

Click Chemistry

This compound is utilized in click chemistry reactions due to its reactivity with azides and alkynes. This property facilitates the formation of complex molecules through simple and efficient reactions, making it valuable for drug discovery and development .

Table 1: Summary of Click Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide | Alkyne + Azide | Triazole Derivative | ~95 |

| Strain-Promoted Alkyne-Nitrone | Alkyne + Nitrone | Nitrone Derivative | ~90 |

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using HPLC techniques for purity assessment and impurity profiling. A reverse-phase HPLC method has been developed that uses acetonitrile and water as mobile phases, allowing for effective separation and quantification of the compound .

Table 2: HPLC Conditions for Analyzing this compound

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1 mL/min |

| Detection Method | UV at 254 nm |

Propiedades

IUPAC Name |

4-acetamido-2,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCPQSHKJZIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509090 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13632-08-1 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.